NH2-PEG6-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSFECNPSLZGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Multifunctionality in Pegylation Chemistry
Amino-PEG6-t-butyl ester is a member of the polyethylene (B3416737) glycol (PEG) family of compounds, which are known for their biocompatibility, solubility in aqueous solutions, and ability to reduce the immunogenicity of conjugated molecules. chempep.comnih.gov The structure of Amino-PEG6-t-butyl ester is characterized by a six-unit PEG spacer, which provides flexibility and reduces steric hindrance in conjugation reactions. axispharm.com
At one end of the PEG chain is a primary amino group (-NH2), and at the other end is a carboxylic acid group protected by a tert-butyl ester (-COOtBu). axispharm.com This arrangement of functional groups is what defines it as a heterobifunctional linker, allowing for sequential and controlled conjugation reactions. The amino group can readily react with molecules containing carboxylic acids, N-hydroxysuccinimide (NHS) esters, or carbonyl groups. biochempeg.commedkoo.com The tert-butyl ester, on the other hand, serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group for further conjugation. biochempeg.commedkoo.com This orthogonal protection strategy is a key feature that allows for the precise construction of complex biomolecular conjugates. smolecule.com
The multifunctionality of Amino-PEG6-t-butyl ester is central to its utility in PEGylation chemistry. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov The presence of two distinct reactive moieties on Amino-PEG6-t-butyl ester allows for its use as a crosslinker to connect different molecules, such as a targeting ligand and a therapeutic drug. vulcanchem.com
Evolution of Heterobifunctional Polyethylene Glycol Linkers in Chemical Biology
The use of PEG in biological applications dates back to the 1970s, initially to prolong the circulation time and reduce the immunogenicity of proteins. chempep.com Early PEG reagents were often homobifunctional, meaning they possessed identical reactive groups at both ends of the polymer chain. mdpi.com While useful for applications like hydrogel formation, these linkers were less suitable for the precise construction of conjugates involving two different molecules. mdpi.com
The 1990s saw the advent of monodisperse PEG linkers with well-defined molecular weights and the development of heterobifunctional PEG linkers, which represented a significant advancement in bioconjugation. chempep.com These newer linkers offered greater control over the conjugation process, enabling the site-specific modification of biomolecules. The evolution from simple homobifunctional spacers to sophisticated heterobifunctional architectures has been driven by the increasing demand for precisely engineered therapeutic and diagnostic agents. chempep.com
Heterobifunctional PEGs, such as Amino-PEG6-t-butyl ester, have become indispensable tools in chemical biology. They provide a versatile platform for linking proteins, peptides, nucleic acids, and small molecule drugs to create complex constructs with tailored properties. vulcanchem.com The ability to orthogonally functionalize the two ends of the PEG linker has been particularly transformative, allowing for multi-step conjugation strategies that were previously challenging to achieve. smolecule.com This has paved the way for the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). axispharm.comnih.gov
Research Significance and Scope of Amino Peg6 T Butyl Ester
Synthetic Methodologies and Chemical Transformations
The synthesis of Amino-PEG6-t-butyl ester and related oligomers involves a series of controlled chemical reactions to build the PEG chain and introduce the desired terminal functionalities.
Strategies for Polyethylene (B3416737) Glycol Chain Elongation
The creation of monodisperse, or uniform, PEG chains is crucial for producing well-defined bioconjugates. acs.org Traditional polymerization of ethylene (B1197577) oxide often results in a mixture of PEG molecules with varying lengths. acs.org To overcome this, stepwise methods are employed to achieve precise chain lengths. acs.orgnih.gov
Common strategies for controlled PEG elongation include:
Iterative Coupling: This involves the sequential addition of PEG monomers to a growing chain. acs.orgnih.gov These methods can be unidirectional, bidirectional, or involve chain doubling or tripling. acs.orgnih.gov Protecting groups are essential to control the direction of the chain extension. acs.org
Use of Tosylated Precursors: An early approach involved using tosyl chloride to activate the hydroxyl group of a PEG chain for reaction with another PEG molecule. acs.org
Orthogonal Protecting Groups: To improve reaction control and yield, methods using orthogonal protecting groups have been developed. This allows for the selective deprotection and reaction of one end of the PEG chain without affecting the other. acs.orgrsc.org
One-Pot Synthesis: More recent advancements include one-pot procedures where deprotection and coupling reactions are performed in the same reaction vessel, streamlining the synthesis process. nih.gov For instance, a base-labile protecting group like a phenethyl group can be used, allowing for its removal and the subsequent Williamson ether formation to occur in a single pot. nih.gov
A notable method for synthesizing non-disperse PEG chains involves the iterative addition of tetraethylene glycol macrocyclic sulfate (B86663) to a starting alcohol. This approach avoids the need for protecting and deprotecting steps during the elongation process, thereby reducing the number of synthetic steps. csic.es
Introduction of Amine and Protected Carboxyl Functionalities
Once the desired PEG chain length is achieved, the terminal hydroxyl groups are modified to introduce the amine and protected carboxyl groups. creative-diagnostics.com
Introduction of the Amino Group: A primary amine can be introduced by converting a terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by reaction with an amino-containing nucleophile. Alternatively, a terminal allyl group can be introduced during PEG synthesis, which can then be converted to an amine through a radical addition of a thiol compound followed by further modifications. nih.gov
Introduction of the Protected Carboxyl Group: A carboxyl group is typically introduced in a protected form to prevent unwanted side reactions during subsequent synthetic steps. The t-butyl ester is a common protecting group for carboxylic acids. axispharm.comgoogle.com This can be achieved by reacting the terminal hydroxyl group of the PEG chain with a t-butyl haloacetate, such as t-butyl bromoacetate, in the presence of a base. google.com The t-butyl group can later be removed under acidic conditions to reveal the free carboxylic acid. biochempeg.comsigmaaldrich.combroadpharm.com
For heterobifunctional PEGs like Amino-PEG6-t-butyl ester, these functional groups are introduced at opposite ends of the PEG chain. axispharm.compolysciences.com
Advanced Synthetic Routes for t-Butyl Ester Formation in PEGylated Compounds
The formation of a t-butyl ester on a PEG chain is a key step in synthesizing molecules like Amino-PEG6-t-butyl ester.
A high-purity method involves reacting a polyalkylene oxide with a t-butyl haloacetate in the presence of a strong base to form the t-butyl ester intermediate. google.com This intermediate can then be converted to the carboxylic acid by treatment with an acid like trifluoroacetic acid. google.com This process is efficient and yields highly pure products, avoiding extensive purification steps. google.com
The Steglich esterification offers a mild method for forming esters, including t-butyl esters, from sterically hindered substrates. organic-chemistry.org This reaction uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org While effective for forming amides, the addition of DMAP is crucial for the efficient formation of esters. organic-chemistry.org
Reactivity of Functional Groups
The utility of Amino-PEG6-t-butyl ester in bioconjugation stems from the distinct reactivity of its terminal amino and protected carboxyl groups. axispharm.combiochempeg.com
Amino Group Reactivity in Bioconjugation Reactions
The primary amine group is a common target for bioconjugation due to its nucleophilicity. thermofisher.comwikipedia.org Primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, are often located on the protein surface, making them accessible for conjugation without causing significant structural changes. thermofisher.com
The reactivity of the amino group is pH-dependent. At neutral pH, amino groups are typically protonated and less reactive. biosyn.com To achieve optimal reactivity for acylation, the pH of the reaction is usually maintained around 8 to 9, which is below the pKa of the lysine ammonium (B1175870) group (around 10.5), ensuring a sufficient concentration of the deprotonated, nucleophilic amine. wikipedia.org
Amidation and Esterification Mechanisms with Activated Carboxylic Acids and NHS Esters
Amide bond formation is a robust and widely used reaction in bioconjugation, creating a stable linkage between molecules. bionordika.firsc.org
Activated Carboxylic Acids: Carboxylic acids can be "activated" to make them more susceptible to nucleophilic attack by an amine. mdpi.com A common method for activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. rsc.orgresearchgate.net
The mechanism proceeds as follows:
The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgrsc.org
This intermediate can then react in several ways:
It can react directly with an amine to form an amide bond. organic-chemistry.org
In the presence of NHS, it reacts to form a more stable NHS ester. rsc.orgresearchgate.net This NHS ester is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate. acs.org
The O-acylisourea can rearrange to form a stable N-acylurea byproduct. rsc.org
It can also hydrolyze back to the carboxylic acid. rsc.org
NHS Esters: N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents. thermofisher.com They react with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comwikipedia.org This reaction is efficient and is a cornerstone of many bioconjugation and labeling techniques. thermofisher.com
The general reaction is: R-COOH + EDC + NHS → R-CO-NHS (NHS ester) R-CO-NHS + R'-NH₂ → R-CO-NH-R' (Amide bond) + NHS
The efficiency of this activation and subsequent amidation can be influenced by factors such as the solvent, the specific carbodiimide used, and the concentration of the reactants. acs.org
Reactivity with Carbonyl Compounds (Ketones and Aldehydes)
The primary amine group of Amino-PEG6-t-butyl ester exhibits characteristic nucleophilic reactivity towards carbonyl compounds, specifically ketones and aldehydes. creative-biolabs.comeosmedchem.combroadpharm.com This reactivity is fundamental to its application as a linker, enabling the covalent attachment to various biomolecules and surfaces. medkoo.com The reaction proceeds through a nucleophilic addition mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon.
The initial addition product is a hemiaminal, which is generally unstable and undergoes dehydration to form a more stable imine, also known as a Schiff base. The formation of the imine is a reversible reaction and is typically favored under conditions where water is removed.
The general reaction scheme is as follows:
Step 1: Nucleophilic attack The amino group of Amino-PEG6-t-butyl ester attacks the carbonyl carbon of a ketone or aldehyde.
Step 2: Proton transfer A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine.
Step 3: Dehydration The carbinolamine is protonated on the oxygen, and a water molecule is eliminated, leading to the formation of an iminium ion.
Step 4: Deprotonation A base removes a proton from the nitrogen, yielding the final imine product.
This reaction is crucial for various bioconjugation techniques, including the labeling of proteins and the attachment of drugs to carrier molecules. smolecule.com
Selective Deprotection of t-Butyl Ester Under Acidic Conditions
The tert-butyl (t-butyl) ester group serves as a protecting group for the carboxylic acid functionality of the molecule. axispharm.comcreative-biolabs.com A key advantage of the t-butyl ester is its stability under basic and neutral conditions, while being readily cleavable under acidic conditions. acsgcipr.org This allows for the selective deprotection of the carboxylic acid without affecting other acid-sensitive functional groups that might be present in a complex molecule. organic-chemistry.org
Acid-Catalyzed Hydrolysis Mechanisms
The deprotection of the t-butyl ester proceeds via an acid-catalyzed hydrolysis mechanism. acsgcipr.org Unlike the hydrolysis of other esters, the cleavage of the t-butyl ester typically occurs through a unimolecular mechanism (AAL1) due to the stability of the tertiary carbocation intermediate.
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org
Formation of the tert-butyl cation: The C-O bond between the carbonyl group and the tert-butyl group cleaves, forming a stable tert-butyl cation and the carboxylic acid. acsgcipr.orgcommonorganicchemistry.com
Fate of the tert-butyl cation: The tert-butyl cation can then be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com
A variety of acids can be used for this deprotection, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid, as well as Lewis acids like zinc bromide. acsgcipr.orgresearchgate.net The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other protecting groups. acsgcipr.orgacs.org
Orthogonal Protection Strategies in Multi-functional Molecule Synthesis
The differential stability of the t-butyl ester and other protecting groups forms the basis of orthogonal protection strategies in the synthesis of complex molecules. organic-chemistry.orgnih.gov Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions. libretexts.org
A common orthogonal pairing is the use of a t-butyl ester to protect a carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) group to protect an amine. The Fmoc group is base-labile and can be removed with a base like piperidine, while the t-butyl ester remains intact. iris-biotech.de Subsequently, the t-butyl ester can be removed under acidic conditions without affecting the newly deprotected amine. iris-biotech.de
This strategy is widely employed in solid-phase peptide synthesis (SPPS) and the synthesis of other complex molecules where precise control over reactive sites is essential. nih.goviris-biotech.de The ability to selectively deprotect functional groups allows for the stepwise construction of molecules with defined architectures.
| Protecting Group Combination | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 |
| Boc / Benzyl | Acid (e.g., TFA) | Hydrogenolysis |
| Fmoc / t-Butyl | Base (e.g., Piperidine) | Acid (e.g., TFA) iris-biotech.de |
Purification and Characterization Techniques in Advanced Synthesis
The purification and characterization of Amino-PEG6-t-butyl ester and its derivatives are critical steps to ensure the identity, purity, and quality of the synthesized compounds. Given the polymeric nature of the PEG chain and the potential for heterogeneity in PEGylated products, a combination of chromatographic and spectroscopic techniques is often employed. scielo.brfrontiersin.org
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying PEGylated compounds. ingenieria-analitica.comnih.gov By using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is achieved based on the hydrophobicity of the molecules. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. ingenieria-analitica.comchromatographyonline.com It is effective for separating PEGylated species from unreacted protein and for analyzing the degree of PEGylation. chromatographyonline.com
Characterization Techniques:
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the synthesized compounds and confirming the success of conjugation reactions. frontiersin.org Techniques like MALDI-TOF MS are commonly used to analyze PEGylated products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the molecule, confirming the presence of characteristic functional groups and the integrity of the PEG linker.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the amine, ester, and ether linkages.
The combination of these techniques allows for a comprehensive characterization of Amino-PEG6-t-butyl ester and its conjugates, ensuring their suitability for downstream applications. scielo.brfrontiersin.org
| Technique | Purpose | Information Obtained |
| Purification | ||
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Purity assessment, isolation of products ingenieria-analitica.comnih.gov |
| Ion-Exchange Chromatography (IEC) | Separation based on charge | Separation of charged isoforms ingenieria-analitica.comchromatographyonline.com |
| Size-Exclusion Chromatography (SEC) | Separation based on size | Determination of molecular size and aggregation ingenieria-analitica.comchromatographyonline.com |
| Characterization | ||
| Mass Spectrometry (MS) | Determination of molecular weight | Confirmation of product mass, degree of PEGylation frontiersin.orgnih.gov |
| NMR Spectroscopy | Structural elucidation | Detailed structural information, confirmation of functional groups |
| FTIR Spectroscopy | Functional group identification | Presence of key chemical bonds |
Advanced Bioconjugation Strategies Utilizing Amino-PEG6-t-butyl Ester
The distinct functionalities of Amino-PEG6-t-butyl ester enable its use in a range of advanced bioconjugation strategies, from modifying large biomacromolecules to designing specific linkers for targeted therapies.
The modification of peptides and proteins through PEGylation is a well-established strategy to improve their therapeutic properties. Amino-PEG6-t-butyl ester serves as a key reagent in this process.
Site-specific modification of proteins and peptides is essential to preserve their biological activity. nih.gov The amine group of Amino-PEG6-t-butyl ester can be selectively reacted with specific amino acid residues on a protein, such as the N-terminus or the side chains of lysine residues. vulcanchem.comacs.org By controlling the reaction conditions and leveraging protein engineering to introduce or remove reactive sites, researchers can achieve a high degree of specificity in conjugation. nih.gov This precision prevents random modification that could otherwise lead to a loss of function. The primary amine of the linker can form stable amide bonds with activated carboxylic acids or other reactive groups on the target biomolecule. medkoo.comacs.org
The covalent attachment of the PEG chain from Amino-PEG6-t-butyl ester, a process known as PEGylation, has profound effects on the properties of biomacromolecules. vulcanchem.comresearchgate.net
Increased Solubility and Stability: The hydrophilic PEG spacer significantly enhances the aqueous solubility of the conjugated protein or peptide. axispharm.comvulcanchem.com This modification can also shield the biomolecule from proteolytic enzymes, thereby increasing its stability and prolonging its circulation half-life in the body. vulcanchem.comresearchgate.net
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the protein surface, reducing its recognition by the immune system and thus lowering its immunogenic potential. researchgate.netnih.gov
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the biomolecule, PEGylation reduces its renal clearance rate, leading to improved pharmacokinetic profiles. vulcanchem.comresearchgate.net
| Property | Effect of PEGylation | Scientific Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances solubility in aqueous environments. axispharm.comvulcanchem.com |
| Stability | Increased | The PEG chain provides a protective shield against enzymatic degradation. vulcanchem.comresearchgate.net |
| Immunogenicity | Reduced | PEG chains can mask antigenic epitopes, preventing immune recognition. researchgate.netnih.gov |
| Circulation Time | Increased | The larger size of the PEGylated molecule reduces renal clearance. vulcanchem.comresearchgate.net |
Amino-PEG6-t-butyl ester is an ideal building block for designing linkers that connect small molecule drugs to larger biomolecules like antibodies or peptides. sigmaaldrich.comsmolecule.com The heterobifunctional nature of the linker allows for a two-step conjugation process. First, the amine group can be reacted with a functional group on the small molecule. Following this, the t-butyl protecting group on the carboxylic acid is removed, typically with an acid like trifluoroacetic acid (TFA), to reveal a free carboxyl group. vulcanchem.com This newly exposed group can then be activated and conjugated to an amine group on the biomolecule, creating a stable conjugate. vulcanchem.comsmolecule.com This controlled, sequential approach is fundamental in the construction of targeted drug delivery systems. vulcanchem.com
The dual reactivity of Amino-PEG6-t-butyl ester also lends itself to the development of cross-linking agents for creating biopolymer networks, such as hydrogels. By synthesizing dendritic or branched structures using this linker, it's possible to create macromonomers with multiple reactive sites. precisepeg.comuni-regensburg.de For instance, the amine groups can react to form initial linkages, and after deprotection, the carboxyl groups can participate in a second cross-linking reaction. This allows for the formation of three-dimensional polymer networks with tunable properties, which are valuable in applications like tissue engineering and controlled drug release. d-nb.info
Site-Specific Modification Techniques
Linker Design for Small Molecule-Biomolecule Conjugates
Role in Antibody-Drug Conjugates (ADCs) Research
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. axispharm.comnih.gov
Design Principles of PEGylated ADC Linkers
Key design principles for PEGylated ADC linkers include:
Hydrophilicity: Many cytotoxic payloads are hydrophobic. Attaching them to an antibody can lead to aggregation and poor solubility. sygnaturediscovery.com The inclusion of a hydrophilic PEG spacer, like the PEG6 chain in Amino-PEG6-t-butyl ester, can mitigate this issue, improving the ADC's stability and manufacturability. sygnaturediscovery.com
Drug-to-Antibody Ratio (DAR): The number of drug molecules attached to each antibody, or DAR, influences the ADC's potency and pharmacokinetic profile. nih.gov The properties of the linker can affect the efficiency of the conjugation reaction and the achievable DAR. rsc.org
Stability: The linker must be stable enough to remain intact while the ADC is in circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity. sygnaturediscovery.com
Payload Release: Once the ADC binds to its target on a cancer cell and is internalized, the linker should facilitate the release of the active drug. chemexpress.com
Amino-PEG6-t-butyl ester can be utilized in the synthesis of both cleavable and non-cleavable ADC linkers. biochempeg.com For a non-cleavable linker, the amino group can be acylated with the drug, and the deprotected carboxylic acid can then be coupled to the antibody. In this scenario, the drug is released upon lysosomal degradation of the entire antibody-linker-drug conjugate. biotechinformers.com
Influence of PEG Length on ADC Pharmacokinetics and Efficacy
The length of the PEG chain in an ADC linker has a significant impact on the conjugate's pharmacokinetic (PK) properties and its therapeutic efficacy. Research has shown a clear correlation between PEG length and key PK parameters.
Longer PEG chains generally lead to:
Increased Plasma Half-Life: By increasing the hydrodynamic radius of the ADC, longer PEG chains can reduce renal clearance, leading to a longer circulation time. nih.govsigmaaldrich.com
Enhanced Tumor Accumulation: Studies have demonstrated that ADCs with longer PEG linkers (e.g., PEG8, PEG12, and PEG24) exhibit increased exposure in tumors compared to those with shorter or no PEG chains. sigmaaldrich.comaacrjournals.org
A study investigating the effect of PEG chain length on the biodistribution of an ADC in tumor-bearing mice revealed that ADCs with PEG chains of 8, 12, and 24 units had significantly higher tumor-to-plasma exposure ratios compared to those with 2 or 4 PEG units. aacrjournals.org This suggests that a certain threshold of PEG length may be necessary to achieve optimal tumor targeting.
However, the relationship between PEG length and efficacy is not always linear. While longer PEG chains can improve PK, an optimal length may exist for in vitro efficacy. For some ADCs, intermediate PEG lengths (e.g., PEG6, PEG8, and PEG12) have shown greater efficacy than both shorter (PEG4) and longer (PEG24) spacers. rsc.org This highlights the need to empirically determine the optimal PEG length for each specific ADC, considering the antibody, payload, and target.
| PEG Length | Effect on Pharmacokinetics | Effect on Efficacy | Reference(s) |
| Short (e.g., PEG2, PEG4) | Higher clearance, shorter half-life. | May be less efficacious than intermediate lengths. | sigmaaldrich.com, aacrjournals.org, rsc.org |
| Intermediate (e.g., PEG6, PEG8, PEG12) | Stabilized clearance, increased plasma concentration. | Often demonstrates optimal in vitro efficacy. | sigmaaldrich.com, rsc.org |
| Long (e.g., PEG24) | Lowest clearance, highest plasma concentration. | Efficacy may plateau or decrease compared to intermediate lengths. | sigmaaldrich.com, aacrjournals.org |
Cleavable vs. Non-Cleavable Linker Design Considerations
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with each type having distinct advantages and disadvantages. biotechinformers.comnih.gov
Cleavable Linkers: These linkers are designed to be broken under specific conditions found within the target cell, such as the acidic environment of lysosomes or the presence of certain enzymes. chemexpress.combiotechinformers.com This allows for the release of the unmodified cytotoxic payload. A major advantage of cleavable linkers is their potential to exert a "bystander effect," where the released, cell-permeable drug can kill neighboring cancer cells that may not express the target antigen. However, they can also be susceptible to premature cleavage in circulation, leading to off-target toxicity. sygnaturediscovery.comchemexpress.com
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the drug, which remains attached to the linker and an amino acid residue. chemexpress.combiotechinformers.com This generally results in greater stability in the bloodstream and a lower risk of off-target toxicity. However, the resulting drug-linker-amino acid complex must retain its cytotoxic activity. Non-cleavable linkers are typically less likely to produce a bystander effect because the charged amino acid appendage often renders the released species cell-impermeable. chemexpress.com
Amino-PEG6-t-butyl ester can be incorporated into the synthesis of non-cleavable linkers. biochempeg.com Its bifunctional nature allows for the attachment of the payload to one end and the antibody to the other, creating a stable connection that resists cleavage until the entire ADC is proteolytically degraded.
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Reference(s) |
| Release Mechanism | Cleavage by specific enzymes or acidic pH in the target cell. | Proteolytic degradation of the antibody in the lysosome. | biotechinformers.com, chemexpress.com |
| Stability | Generally less stable in circulation. | Generally more stable in circulation. | biotechinformers.com, |
| Off-Target Toxicity | Higher potential due to premature drug release. | Lower potential due to enhanced stability. | biotechinformers.com, |
| Bystander Effect | Possible if the released drug is cell-permeable. | Generally not possible as the released drug is charged and not cell-permeable. | chemexpress.com |
| Payload Activity | Unmodified payload is released. | Payload is released with the linker and an amino acid attached. | biotechinformers.com, chemexpress.com |
Integration into Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. nih.gov A PROTAC consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govarxiv.org Amino-PEG6-t-butyl ester is a valuable building block for the synthesis of these linkers. axispharm.combiocat.com
PROTAC Linker Design and Optimization
The linker in a PROTAC is not merely a spacer but a critical component that significantly influences the molecule's properties and activity. nih.govnih.gov The design and optimization of the linker are crucial for achieving potent and selective protein degradation.
Key aspects of PROTAC linker design include:
Length and Composition: The length of the linker is critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.govnih.gov If the linker is too short, steric hindrance may prevent the two proteins from binding simultaneously. If it's too long, the proteins may not be brought into the correct proximity for ubiquitination to occur. nih.gov The composition of the linker, such as the inclusion of PEG units, affects the PROTAC's physicochemical properties. nih.gov
Flexibility and Rigidity: The flexibility of the linker can influence the conformational dynamics of the ternary complex. computabio.com While flexible linkers like PEG chains can allow for more conformational freedom, more rigid linkers may be used to pre-organize the PROTAC into a bioactive conformation. nih.gov
Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. creative-biolabs.com The exit vector of the linker from each ligand must be directed towards a solvent-exposed region to avoid disrupting the binding interactions. creative-biolabs.com
Amino-PEG6-t-butyl ester provides a flexible, hydrophilic linker of a defined length that can be readily incorporated into a PROTAC synthesis workflow. axispharm.combiochempeg.com Its bifunctional nature allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
Modulation of PROTAC Efficacy through PEG Linker Variation
Varying the length and composition of the PEG linker is a common strategy for optimizing PROTAC efficacy. Even subtle changes in the linker can have a profound impact on the degradation potency of the resulting PROTAC.
Research has shown that:
Optimal Length is Target-Dependent: The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted. For example, a study on ERα-targeting PROTACs found that a 16-atom PEG linker was significantly more potent than a 12-atom linker, even though both had similar binding affinities. nih.gov In contrast, for the degradation of CRBN, a shorter 8-atom PEG linker was found to be optimal. nih.gov
PEG vs. Alkyl Chains: The replacement of an alkyl chain with a PEG linker can have a significant effect on PROTAC activity. In some cases, this substitution has been shown to inhibit PROTAC activity, suggesting that the incorporation of oxygen atoms in place of methylene (B1212753) groups can be detrimental for certain ternary complexes. nih.gov
Cell Permeability: The linker can influence the cell permeability of the PROTAC. Flexible PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, thereby improving membrane permeability. semanticscholar.org
The use of a library of PEG linkers with varying lengths, including those based on Amino-PEG6-t-butyl ester, is a valuable approach for systematically exploring the structure-activity relationship (SAR) of a PROTAC and identifying the optimal linker for a given target. nih.gov
| Linker Property | Influence on PROTAC Efficacy | Research Finding Example | Reference(s) |
| Length | Critical for forming a stable and productive ternary complex. | A 16-atom PEG linker was more potent for ERα degradation than a 12-atom linker. | nih.gov |
| Composition | Affects physicochemical properties and ternary complex formation. | Replacing an alkyl linker with a PEG linker inhibited CRBN degradation in one study. | nih.gov |
| Flexibility | Influences the conformational dynamics of the ternary complex. | Flexible PEG linkers can improve cell permeability by allowing the PROTAC to adopt less polar conformations. | semanticscholar.org |
| Attachment Site | Determines the orientation of the POI and E3 ligase in the ternary complex. | The exit vector of the linker should be in a solvent-exposed region to preserve binding affinity. | creative-biolabs.com |
Peptide Synthesis and Peptide-PEG Conjugation
The conjugation of polyethylene glycol (PEG) to peptides, known as PEGylation, is a widely used strategy to improve their therapeutic properties. cpcscientific.com Peptides often suffer from limitations such as rapid enzymatic degradation, poor solubility, and a short in-vivo half-life. PEGylation can help to overcome these challenges by increasing the peptide's size, solubility, and stability. acs.org
Amino-PEG6-t-butyl ester is a useful tool in the synthesis of PEGylated peptides. axispharm.com Its amino group can be coupled to the C-terminus of a peptide during solid-phase peptide synthesis (SPPS), or it can be reacted with the N-terminus or a side-chain functional group of a pre-synthesized peptide. cpcscientific.com The protected carboxyl group allows for further modification after the initial conjugation. sigmaaldrich.combiochempeg.com
The synthesis of peptide-PEG conjugates can be achieved through various chemical strategies. The amino group of Amino-PEG6-t-butyl ester can be reacted with:
Activated Carboxylic Acids: The C-terminus of a peptide or the side-chain of an acidic amino acid (e.g., aspartic acid, glutamic acid) can be activated using coupling reagents like DCC or HATU and then reacted with the amino group of the PEG linker. vulcanchem.comreading.ac.uk
NHS Esters: The amino group can react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. biochempeg.comnih.gov
After conjugation, the t-butyl ester can be deprotected under acidic conditions, revealing a carboxylic acid that can be used for further functionalization, such as the attachment of another peptide, a targeting ligand, or a reporter molecule. sigmaaldrich.combroadpharm.com This allows for the creation of more complex and multifunctional peptide-based constructs.
Contributions to Advanced Drug Delivery Systems
Nanoparticle Surface Functionalization for Enhanced Drug Delivery
The functionalization of nanoparticle surfaces is a key strategy for improving their performance as drug carriers. polyethyleneglycolpeg.com Amino-PEG6-t-butyl ester is instrumental in this process, offering a way to attach various functional moieties to the nanoparticle surface.
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used technique to improve the pharmacokinetic properties of therapeutic agents. mdpi.com By functionalizing the surface of nanoparticles with Amino-PEG6-t-butyl ester, a hydrophilic PEG layer is created. cd-bioparticles.net This PEG shield provides "stealth" properties, which helps to reduce the recognition and clearance of the nanoparticles by the immune system, specifically the mononuclear phagocyte system. nih.govnih.gov This leads to a longer circulation time in the bloodstream, allowing for more effective delivery of the drug to the target site. nih.gov The PEG layer also reduces the binding of plasma proteins, a process known as opsonization, which is a primary trigger for immune clearance. nih.gov
| Feature | Description | Significance in Drug Delivery |
|---|---|---|
| Amino Group (-NH₂) | A primary amine that can react with carboxylic acids, activated NHS esters, and carbonyl compounds. axispharm.combroadpharm.com | Allows for covalent attachment to drug molecules, targeting ligands, or nanoparticle surfaces. |
| t-Butyl Protected Carboxyl Group (-COOtBu) | A carboxyl group protected by a t-butyl group, which can be removed under acidic conditions. broadpharm.commedkoo.com | Enables sequential conjugation by allowing for a second modification after the initial reaction at the amino group. vulcanchem.com |
| PEG6 Spacer | A six-unit polyethylene (B3416737) glycol chain that is hydrophilic and flexible. axispharm.com | Increases water solubility, reduces steric hindrance during conjugation, and provides stealth properties to nanoparticles. axispharm.comcd-bioparticles.net |
The heterobifunctional nature of Amino-PEG6-t-butyl ester is critical for developing targeted drug delivery systems. vulcanchem.com The terminal amino group can be used to anchor the linker to a nanoparticle surface. Subsequently, the t-butyl protecting group on the carboxyl end can be removed, revealing a free carboxylic acid. This newly available functional group can then be used to attach a targeting ligand, such as an antibody, peptide, or small molecule that specifically recognizes and binds to receptors overexpressed on diseased cells, like cancer cells. vulcanchem.comacs.org This targeted approach enhances the accumulation of the drug at the desired site, increasing its efficacy while minimizing off-target side effects. vulcanchem.com
PEGylation for Stealth Properties and Reduced Immunogenicity
Development of Stimuli-Responsive Drug Release Systems
Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. acs.orgnih.gov
The t-butyl ester group of Amino-PEG6-t-butyl ester is sensitive to acidic conditions. broadpharm.commedkoo.com This property can be exploited to create pH-responsive drug release systems. In the acidic environment of tumors or within specific cellular compartments like endosomes and lysosomes, the t-butyl ester can be cleaved, leading to the release of a conjugated drug. acs.orgorganic-chemistry.org This targeted release mechanism ensures that the drug is delivered specifically to the site of action, improving its therapeutic index. acs.org
While the inherent structure of Amino-PEG6-t-butyl ester does not directly facilitate enzyme-triggered release, its versatile chemistry allows for its incorporation into more complex systems that do. For instance, the terminal amino or deprotected carboxyl group can be used to conjugate the linker to a peptide sequence that is a substrate for a specific enzyme overexpressed in a disease state. The drug can be attached to this peptide. When the nanocarrier reaches the target tissue, the enzyme cleaves the peptide, triggering the release of the drug. This strategy allows for highly specific drug release controlled by the biological environment.
pH-Responsive Linkers through t-Butyl Ester Deprotection
Formulation of Liposomal and Polymeric Nanocarriers
Amino-PEG6-t-butyl ester is a valuable component in the formulation of various nanocarriers, including liposomes and polymeric nanoparticles. broadpharm.com In liposomal formulations, the PEG linker can be attached to the lipid bilayer, creating a hydrophilic shell that enhances stability and circulation time. google.com Similarly, in polymeric nanoparticles, the linker can be used to modify the surface of polymers like polylactic acid (PLA) to create PEGylated nanoparticles with improved biocompatibility and drug delivery characteristics. mdpi.com The ability to attach targeting ligands to these PEGylated nanocarriers further enhances their utility in targeted drug delivery.
| Application Area | Key Finding | Reference Compound | Significance |
|---|---|---|---|
| Bioconjugation | The amino group readily reacts with carboxylic acids and activated esters, while the protected carboxyl group allows for controlled, sequential reactions. axispharm.combroadpharm.com | Amino-PEG6-t-butyl ester | Facilitates the construction of complex drug-carrier conjugates with precise control over the architecture. vulcanchem.com |
| Targeted Drug Delivery | The bifunctional nature allows for the attachment of both a drug and a targeting moiety to a carrier system. vulcanchem.com | Acid-PEG6-t-butyl ester | Enhances drug specificity and reduces off-target effects. vulcanchem.com |
| Stimuli-Responsive Systems | The t-butyl ester group can be cleaved under acidic conditions, enabling pH-sensitive drug release. broadpharm.commedkoo.com | Amino-PEG6-t-butyl ester | Allows for drug release to be triggered by the acidic microenvironment of tumors or specific organelles. acs.org |
| Nanoparticle Formulation | Can be used to form micelles and other nanoparticles for drug delivery. broadpharm.com | 14-(Amine-PEG6-ethylcarbamoyl)tridecanoic-t-butyl ester | Provides a versatile platform for creating various nanocarrier systems. |
Applications in Materials Science and Nanotechnology
Synthesis of Functional Polymeric Materials
Amino-PEG6-t-butyl ester serves as a critical building block in the synthesis of functional polymers. Its bifunctional nature allows it to act as a cross-linking agent or as an initiator for polymerization, enabling the creation of polymers with specific properties. sigmaaldrich.com
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in tissue engineering and drug delivery. Amino-PEG-ester compounds can act as cross-linking agents in the formation of these networks. The terminal amine group can react with polymers containing suitable functional groups (like N-hydroxysuccinimide esters), while the protected carboxyl end can be de-protected post-synthesis for further functionalization of the hydrogel, for instance, to attach bioactive molecules.
The length and flexibility of the PEG6 chain contribute to the physical properties of the resulting hydrogel, such as its mesh size, swelling ratio, and mechanical strength. By precisely controlling the cross-linking density and the nature of the polymer backbone, researchers can design hydrogel architectures tailored for specific applications, like scaffolds that promote tissue regeneration or matrices for the controlled release of therapeutics. While specific studies detailing Amino-PEG6-t-butyl ester are part of broader research, the principles of using such linkers are well-established in creating 3D polymer structures with defined mechanical and chemical characteristics.
The surface properties of biomedical implants are critical to their success, as they mediate the interaction between the device and the host's biological environment. Unwanted protein adsorption on implant surfaces can trigger inflammatory responses and lead to device failure. PEG derivatives are widely used to modify surfaces to create a non-fouling layer that repels proteins and cells.
Amino-PEG6-t-butyl ester is particularly suitable for this application. The terminal amine group can be used to covalently attach the molecule to the surface of a biomedical device, such as one made from thermoplastic polyurethane (TPU). clinicbarcelona.org This process creates a dense layer of hydrophilic PEG chains, which forms a steric barrier that inhibits the non-specific adsorption of proteins.
A notable application involves a multi-step surface modification to anchor antimicrobial proteins to prevent implant-associated infections. In one strategy, a device surface is first activated and then reacted with a PEG derivative. The exposed end of the PEG linker is then used to immobilize antimicrobial peptides, such as defensins, via a click reaction. This approach has been shown to significantly reduce the formation of bacterial biofilms from multidrug-resistant bacteria on the material's surface. clinicbarcelona.org
| Parameter | Description | Reference |
| Functionality | Heterobifunctional: Primary Amine (-NH2) and t-butyl protected Carboxylic Acid (-COOtBu) | sigmaaldrich.comaxispharm.com |
| Linker | 6-unit polyethylene (B3416737) glycol (PEG) chain | axispharm.com |
| Key Feature | Increases hydrophilicity and provides a flexible spacer | cd-bioparticles.netadvancedchemtech.com |
| Primary Application | Cross-linking agent for polymers and surface modification reagent |
Hydrogel Formation and Network Architectures
Integration into Self-Assembled Systems
Self-assembly is a process where individual components spontaneously organize into ordered structures. In materials science, the self-assembly of block copolymers (BCPs)—polymers composed of two or more distinct polymer chains linked together—is a powerful method for creating nanoscale patterns and functional structures. mdpi.comosti.gov
Amino-PEG6-t-butyl ester can be used as a key component in synthesizing amphiphilic BCPs. For example, it can serve as the hydrophilic block or as an initiator to polymerize a hydrophobic block. The resulting amphiphilic polymer, possessing both water-loving (hydrophilic PEG) and water-fearing (hydrophobic) segments, can self-assemble in solution to form various nanostructures like micelles, vesicles, or more complex multicompartment architectures. core.ac.ukrsc.org
The synthesis of a poly(ethylene oxide)-block-poly(2-(3-ethylheptyl)-2-oxazoline) (PEO-b-PEHOx) copolymer, for instance, demonstrates how a PEO macroinitiator can be used to create an amphiphilic diblock copolymer that self-assembles into complex structures. rsc.org Similarly, Amino-PEG6-t-butyl ester can be incorporated into peptide-polymer conjugates. These biohybrid materials can self-assemble into diverse structures, such as nanofibers or hydrogels, driven by the specific interactions of the peptide segments. acs.org The PEG component ensures solubility and influences the final morphology of the self-assembled construct.
Development of Bio-inspired Materials
Bio-inspired materials aim to mimic the structures and functions of biological systems. This often involves creating materials that can interact with biological molecules in a specific and controlled manner. Amino-PEG6-t-butyl ester is an enabling tool in this area, acting as a flexible linker to conjugate bioactive molecules to material surfaces or into polymeric structures.
One strategy involves mimicking the extracellular matrix by decorating materials with specific peptides that promote cell adhesion and growth. The Amino-PEG6-t-butyl ester can serve as the tether that attaches these peptides to a substrate. Its hydrophilic and flexible nature ensures that the attached peptide remains accessible and functional. acs.org
Furthermore, the development of surfaces that can resist bacterial colonization by presenting antimicrobial proteins is a prime example of a bio-inspired approach. clinicbarcelona.org By using Amino-PEG6-t-butyl ester or similar PEG linkers to create a functional surface that specifically anchors these proteins, researchers are creating materials that mimic aspects of the innate immune system. clinicbarcelona.org This strategy offers a promising alternative to traditional antibiotic-based approaches for preventing infections on medical implants. clinicbarcelona.org
Future Research Directions and Translational Perspectives
Emerging Applications in Chemical Biology
The unique architecture of Amino-PEG6-t-butyl ester, with its dual, orthogonally reactive functional groups, positions it as a key building block in the synthesis of complex biomolecular constructs. The primary amine can readily react with entities like carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, while the t-butyl ester group provides a stable protecting group for the carboxylic acid, which can be removed under specific acidic conditions when needed. broadpharm.combiocompare.com The inherent hydrophilicity of the PEG chain enhances the solubility of the resulting conjugates in aqueous environments, a crucial property for biological applications. smolecule.com
Another major application is in the construction of Antibody-Drug Conjugates (ADCs) . ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. purepeg.com The linker, again, is a critical component, connecting the antibody to the drug payload. Heterobifunctional PEG linkers derived from molecules like Amino-PEG6-t-butyl ester allow for the precise, site-specific conjugation of the drug to the antibody. purepeg.com This control over the drug-to-antibody ratio (DAR) is vital for the efficacy and safety of the ADC. Advanced multi-arm heterofunctional PEGs can even increase the DAR, potentially delivering a higher concentration of the drug to the target cells. jenkemusa.comjenkemusa.com
| Application Area | Role of Amino-PEG6-t-butyl ester derived linker | Key Benefit |
|---|---|---|
| Proteolysis-Targeting Chimeras (PROTACs) | Connects target protein ligand to E3 ligase ligand. | Improves solubility and optimizes ternary complex formation. |
| Antibody-Drug Conjugates (ADCs) | Connects antibody to cytotoxic drug payload. | Enables precise, site-specific conjugation and improves solubility. purepeg.com |
| Peptide-Based Therapeutics | Enhances stability and extends the half-life of peptide drugs. | Protects against enzymatic degradation. purepeg.com |
| Nanoparticle Drug Carriers | Anchors drugs or targeting ligands to the nanoparticle surface. | Maintains biocompatibility and immune-evasive properties. purepeg.com |
Innovations in Synthetic Methodologies for PEG Linkers
The effectiveness of a PEGylated drug is highly dependent on the characteristics of the PEG linker, including its length, architecture, and purity. researchgate.net Conventional polymerization of ethylene (B1197577) oxide typically results in a mixture of PEG chains of varying lengths, a state known as polydispersity. acs.orgnih.gov This heterogeneity can be a significant drawback in pharmaceutical applications, as it can lead to inconsistent product composition, difficult characterization, and potential loss of activity. acs.orgacs.org
To address these limitations, significant research efforts have focused on the synthesis of monodisperse PEGs , which are uniform compounds with a precisely defined molecular weight and a polydispersity index of 1.0. acs.org The advantages of using monodisperse PEGs in drug development are substantial, as they allow for the creation of homogeneous PEGylated drugs with improved consistency and reproducibility. adcreview.compharmiweb.com
Several innovative synthetic strategies have been developed to achieve this uniformity:
Iterative Stepwise Synthesis: This approach involves building the PEG chain one monomer unit at a time. While effective in producing uniform PEGs, these methods can be laborious, involving multiple protection/deprotection steps and chromatographic purification, which increases time and cost. acs.orgacs.org
Solid-Phase Synthesis: To overcome some of the challenges of solution-phase iterative methods, solid-phase approaches have been developed. This technique involves building the PEG chain on a solid support, which can simplify the purification process. acs.org
Advanced Architectures: Beyond linear chains, research has expanded to create more complex PEG architectures. These include branched, Y-shaped, and multi-arm PEGs. jenkemusa.commdpi.com These sophisticated structures can offer advantages such as increased drug loading capacity and unique pharmacokinetic profiles. jenkemusa.com For instance, multi-arm heterobifunctional PEGs are particularly promising for ADCs, as they can facilitate a higher drug-to-antibody ratio. jenkemusa.comjenkemusa.com
Click Chemistry: The advent of bio-orthogonal chemistry, particularly "click chemistry" reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), has provided highly efficient and specific methods for conjugating PEG linkers to biomolecules. mdpi.com
These advancements are moving the field away from ill-defined polymer mixtures towards precisely engineered linkers tailored for specific therapeutic applications. acs.org
| Synthetic Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Conventional Polymerization | Ring-opening polymerization of ethylene oxide. | Inexpensive and easy to prepare. | acs.orgbiochempeg.com |
| Stepwise Organic Synthesis | Iterative addition of monomer units. | Produces uniform, monodisperse PEGs. | acs.orgacs.org |
| Solid-Phase Synthesis | Building PEG chains on a solid support. | Simplifies purification. | acs.org |
| Advanced Architectures (e.g., Multi-arm) | Creating branched or multi-functional PEGs. | Higher drug loading, improved PK/PD profiles. | jenkemusa.commdpi.com |
Challenges and Opportunities in Clinical Translation of PEGylated Therapeutics
PEGylation is a well-established and clinically proven strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov The covalent attachment of PEG can enhance a drug's solubility, extend its circulation time in the bloodstream, and shield it from the body's immune system and enzymatic degradation. nih.govnih.gov More than 30 PEGylated drugs have received FDA approval, a testament to the success of this technology. biochempeg.com However, the clinical translation of new PEGylated therapeutics is not without its challenges.
Challenges:
Immunogenicity: A significant and growing concern is the development of anti-PEG antibodies. mdpi.commdpi.com The immune system can recognize the PEG polymer itself, leading to the production of antibodies that can cause hypersensitivity reactions or lead to the accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy. mdpi.comfrontiersin.org This immunogenicity is influenced by factors like the PEG's molecular weight and architecture. frontiersin.org
Polydispersity: As mentioned, the use of polydisperse PEGs complicates manufacturing and purification and can result in a heterogeneous final product, which poses a hurdle for regulatory approval and may affect drug performance. acs.orgnih.gov
Lack of Biodegradability: PEG is not biodegradable, and while it is generally considered safe, there have been reports of macrophage vacuolation (the formation of vacuoles in immune cells) with high molecular weight PEGs, although the clinical significance remains debated. nih.gov
Steric Hindrance: The PEG chain, while providing a protective shield, can sometimes hinder the interaction of the therapeutic molecule with its target, potentially reducing its biological activity. researchgate.net
Opportunities:
Proven Track Record: With over three decades of clinical use, PEGylation has a well-established safety and efficacy profile, which provides a strong foundation for the development of new therapies. nih.govnih.gov The global market for PEGylated proteins is substantial and expected to continue growing. bccresearch.com
Next-Generation PEGylation: Innovations in PEG linker synthesis are creating opportunities to overcome current limitations. The development of monodisperse PEGs and novel architectures may lead to drugs with improved safety profiles and reduced immunogenicity. acs.orgmdpi.com
Emerging Therapeutic Modalities: The rise of new therapeutic platforms like PROTACs and advanced ADCs creates a strong demand for sophisticated and well-defined linkers, a role that next-generation PEGs are well-suited to fill. biochempeg.com
Alternative Polymers: The challenge of PEG immunogenicity has spurred research into alternative hydrophilic polymers, such as polysialic acid or poly(N-(2-hydroxypropyl)methacrylamide), that could offer similar benefits with a reduced risk of an immune response. mdpi.com
Personalized Medicine: A deeper understanding of the factors influencing immune responses to PEG could lead to more personalized approaches, optimizing the therapeutic benefits of PEGylated drugs for individual patients. researchgate.netbccresearch.com
Q & A
Q. How should researchers reconcile contradictory results in stability studies of Amino-PEG6-t-butyl ester across different laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
